
2-Ethylthiazol-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethylthiazol-4-amine is a heterocyclic organic compound that belongs to the thiazole family. Thiazoles are characterized by a five-membered ring containing both sulfur and nitrogen atoms. This compound is known for its diverse biological activities and is used in various fields, including medicinal chemistry and industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethylthiazol-4-amine typically involves the reaction of ethyl bromopyruvate with thiourea in ethanol under reflux conditions. The reaction is monitored by thin-layer chromatography (TLC) and usually takes about 24 hours to complete . Another method involves the use of ethyl acetoacetate, N-bromosuccinimide, and thiourea under mild reaction conditions .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for higher yields and purity. These methods may include additional purification steps such as recrystallization and vacuum drying to ensure the final product meets industrial standards .
Analyse Des Réactions Chimiques
Types of Reactions
2-Ethylthiazol-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into thiazolidines.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the C-2 and C-5 positions of the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are frequently employed.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiazolidines, and various substituted thiazoles .
Applications De Recherche Scientifique
2-Ethylthiazol-4-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It is investigated for its potential as an anticancer, anti-inflammatory, and neuroprotective agent.
Industry: The compound is used in the production of dyes, fungicides, and biocides.
Mécanisme D'action
The mechanism of action of 2-Ethylthiazol-4-amine involves its interaction with various molecular targets and pathways. It can inhibit enzymes, block receptors, and interfere with cellular processes. For example, it has been shown to inhibit BRAF kinase activity, which is involved in cell division . Additionally, it can act as an antagonist to certain enzymes, thereby modulating biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Aminothiazole: Known for its antimicrobial and anticancer properties.
4-Methylthiazole: Used in flavor and fragrance industries.
Thiazole: The parent compound, widely used in medicinal chemistry.
Uniqueness
2-Ethylthiazol-4-amine stands out due to its specific substitution pattern, which imparts unique biological activities and chemical reactivity. Its ethyl group at the C-2 position enhances its lipophilicity, making it more effective in crossing biological membranes and interacting with intracellular targets .
Propriétés
Formule moléculaire |
C5H8N2S |
|---|---|
Poids moléculaire |
128.20 g/mol |
Nom IUPAC |
2-ethyl-1,3-thiazol-4-amine |
InChI |
InChI=1S/C5H8N2S/c1-2-5-7-4(6)3-8-5/h3H,2,6H2,1H3 |
Clé InChI |
QSZHLBRNCOEGDC-UHFFFAOYSA-N |
SMILES canonique |
CCC1=NC(=CS1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


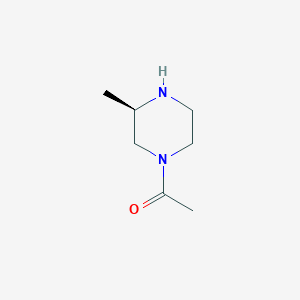
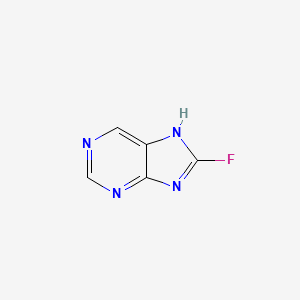

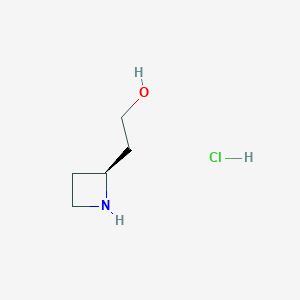
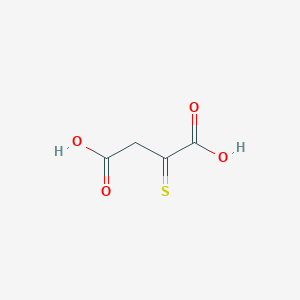
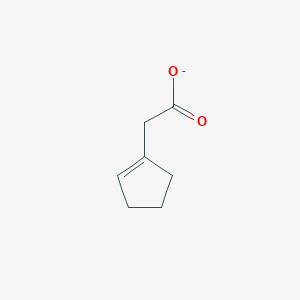
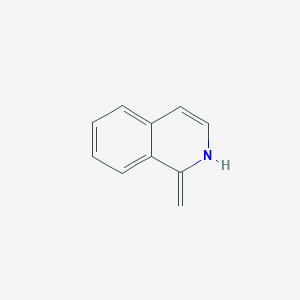
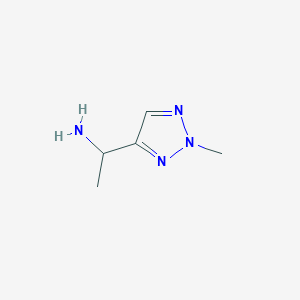
![6,7-Diazaspiro[4.5]decane](/img/structure/B15072707.png)
![(1H-pyrazolo[4,3-c]pyridin-4-yl)methanol](/img/structure/B15072722.png)
![3,4-Dihydropyrrolo[1,2-a]pyrimidin-6(2H)-one](/img/structure/B15072731.png)

![7-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine](/img/structure/B15072744.png)
![1-Aminospiro[2.3]hexan-5-ol](/img/structure/B15072748.png)
